molecular formula C23H29NO7S B11389088 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11389088
M. Wt: 463.5 g/mol
InChI Key: SYTDREBYQAAQHO-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE: is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with a dioxido substituent, an ethoxy group, and a trimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the Ethoxy Group: The ethoxy group is typically introduced through an etherification reaction, using ethyl alcohol and a suitable catalyst.

    Formation of the Benzamide Core: The benzamide core is synthesized through an amide coupling reaction, involving the reaction of an amine with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the tetrahydrothiophene ring with the benzamide core, often using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The ethoxy and trimethoxybenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3,4,5-trimethoxybenzyl)benzamide
  • N-(1,1-Dioxidotetrahydro-3-thiophenyl)-4-isopropoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C23H29NO7S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO7S/c1-5-31-19-8-6-17(7-9-19)23(25)24(18-10-11-32(26,27)15-18)14-16-12-20(28-2)22(30-4)21(13-16)29-3/h6-9,12-13,18H,5,10-11,14-15H2,1-4H3

InChI Key

SYTDREBYQAAQHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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